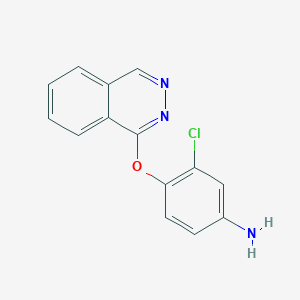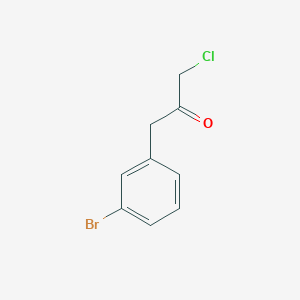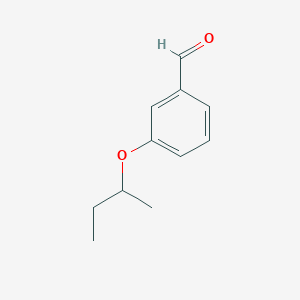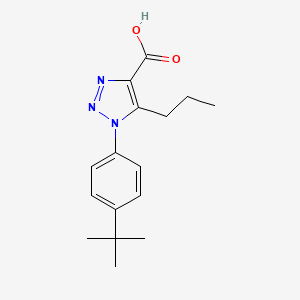
3-Chlor-4-(phthalazin-1-yloxy)anilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(phthalazin-1-yloxy)aniline is a chemical compound with the molecular formula C14H10ClN3O and a molecular weight of 271.71 g/mol It is characterized by the presence of a chloro group, a phthalazin-1-yloxy group, and an aniline moiety
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-(phthalazin-1-yloxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
The primary target of 3-Chloro-4-(phthalazin-1-yloxy)aniline is Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra-terminal (BET) family, playing a crucial role in regulating gene transcription. It is involved in cell cycle progression and cellular proliferation, making it a potential target for cancer therapy .
Mode of Action
3-Chloro-4-(phthalazin-1-yloxy)aniline interacts with BRD4 by binding to its bromodomains. This binding inhibits BRD4’s ability to bind to acetylated histones, disrupting the transcription of genes regulated by BRD4 . The compound’s interaction with BRD4 leads to changes in gene expression, potentially affecting cell proliferation and survival .
Biochemical Pathways
The inhibition of BRD4 affects several biochemical pathways. One of the key pathways is the MYC pathway . MYC is a gene that codes for a transcription factor involved in cell cycle progression, apoptosis, and cellular transformation. BRD4 is known to regulate the transcription of the MYC gene. Therefore, the inhibition of BRD4 by 3-Chloro-4-(phthalazin-1-yloxy)aniline can lead to the downregulation of MYC, potentially inhibiting cell proliferation and inducing cell cycle arrest .
Result of Action
The result of 3-Chloro-4-(phthalazin-1-yloxy)aniline’s action is the inhibition of cell proliferation and the induction of cell cycle arrest . By inhibiting BRD4 and subsequently downregulating MYC, the compound can disrupt the cell cycle and inhibit the proliferation of cells. This makes 3-Chloro-4-(phthalazin-1-yloxy)aniline a potential therapeutic agent for diseases characterized by uncontrolled cell proliferation, such as cancer .
Biochemische Analyse
Biochemical Properties
3-Chloro-4-(phthalazin-1-yloxy)aniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between 3-Chloro-4-(phthalazin-1-yloxy)aniline and cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with other biomolecules, potentially leading to enzyme inhibition or activation .
Additionally, 3-Chloro-4-(phthalazin-1-yloxy)aniline has been shown to bind to specific proteins, altering their conformation and function. This binding can affect protein-protein interactions and signal transduction pathways, thereby influencing cellular responses .
Cellular Effects
The effects of 3-Chloro-4-(phthalazin-1-yloxy)aniline on various cell types and cellular processes are profound. In cancer cells, for instance, it has been reported to exhibit anti-proliferative activity by inducing apoptosis and inhibiting cell cycle progression . This compound can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .
Furthermore, 3-Chloro-4-(phthalazin-1-yloxy)aniline can influence gene expression by interacting with transcription factors and epigenetic regulators. This interaction can lead to changes in the expression of genes involved in cell growth, differentiation, and metabolism .
Molecular Mechanism
At the molecular level, 3-Chloro-4-(phthalazin-1-yloxy)aniline exerts its effects through various mechanisms. One key mechanism is the inhibition of specific enzymes, such as acetylcholinesterase, which plays a role in neurotransmission . By binding to the active site of acetylcholinesterase, 3-Chloro-4-(phthalazin-1-yloxy)aniline prevents the breakdown of acetylcholine, leading to prolonged neurotransmitter activity .
Additionally, 3-Chloro-4-(phthalazin-1-yloxy)aniline can induce changes in gene expression by interacting with DNA and histone-modifying enzymes. This interaction can result in alterations in chromatin structure and gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-4-(phthalazin-1-yloxy)aniline have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Over extended periods, 3-Chloro-4-(phthalazin-1-yloxy)aniline may undergo hydrolysis or oxidation, leading to the formation of degradation products with different biochemical properties .
Long-term studies have shown that 3-Chloro-4-(phthalazin-1-yloxy)aniline can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Chloro-4-(phthalazin-1-yloxy)aniline vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activity . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity .
Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing adverse effects . It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies.
Metabolic Pathways
3-Chloro-4-(phthalazin-1-yloxy)aniline is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes phase I and phase II metabolic reactions, including hydroxylation, acetylation, and conjugation with glucuronic acid . These metabolic transformations can influence the compound’s bioavailability, activity, and toxicity.
The interaction of 3-Chloro-4-(phthalazin-1-yloxy)aniline with metabolic enzymes can also affect metabolic flux and the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, 3-Chloro-4-(phthalazin-1-yloxy)aniline is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution to specific cellular compartments . The compound’s localization and accumulation can influence its activity and effects on cellular processes .
Subcellular Localization
The subcellular localization of 3-Chloro-4-(phthalazin-1-yloxy)aniline is critical for its activity and function. The compound can be directed to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects .
Vorbereitungsmethoden
The synthesis of 3-Chloro-4-(phthalazin-1-yloxy)aniline typically involves the reaction of 3-chloroaniline with phthalazin-1-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
3-Chloro-4-(phthalazin-1-yloxy)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-4-(phthalazin-1-yloxy)aniline can be compared with other similar compounds, such as:
3-Chloroaniline: This compound has a similar chloro group but lacks the phthalazin-1-yloxy moiety.
4-(Phthalazin-1-yloxy)aniline: This compound has the phthalazin-1-yloxy group but lacks the chloro group.
3-Chloro-4-methoxyaniline: This compound has a methoxy group instead of the phthalazin-1-yloxy group.
The uniqueness of 3-Chloro-4-(phthalazin-1-yloxy)aniline lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
3-chloro-4-phthalazin-1-yloxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-12-7-10(16)5-6-13(12)19-14-11-4-2-1-3-9(11)8-17-18-14/h1-8H,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVANZAASCRDJTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2OC3=C(C=C(C=C3)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[Ethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B1370986.png)
![N-{3-[2-(aminomethyl)phenoxy]propyl}-N-methylcyclopentanamine](/img/structure/B1370987.png)
![Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B1370988.png)

![1-{4-[Ethyl(methyl)amino]phenyl}ethan-1-one](/img/structure/B1370991.png)
![2-[(2-amino-4-methylphenyl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B1370993.png)
![5-Methyl-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline](/img/structure/B1370994.png)
![4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline](/img/structure/B1370995.png)

![2-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid](/img/structure/B1370997.png)
![3-[(4-Aminophenyl)sulfanyl]propan-1-ol](/img/structure/B1370998.png)
![2-[(3-aminophenyl)formamido]-N-methylacetamide](/img/structure/B1370999.png)

![2-amino-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1371005.png)
